

Lincomycin hydrochloride monohydrate residue analysis LC-MS

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Compound Focus: Lincomycin hydrochloride monohydrate

CAS No.: 7179-49-9

Cat. No.: S533200

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Experimental Protocols

Sample Preparation

• Extraction from Solid Matrices (Feathers, Tissues)

- **Homogenization:** Weigh 2.0 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube [1] [2].
- **Extraction:** Add **20 mL of acetonitrile** and vortex mix for 1 minute. Shake for 30 minutes at 300 rpm at room temperature [3] [2].
- **Centrifugation:** Centrifuge at ≥ 3200 g for 10 minutes at 4°C. Transfer the supernatant to a new tube [2].
- **Defatting (for fatty tissues):** Add 10 mL of n-hexane or saturated acetonitrile-hexane to the supernatant. Vortex for 1 minute, let layers separate, and discard the upper hexane layer [3].
- **Concentration:** Evaporate the extract to near dryness under a gentle nitrogen stream at 40°C [1].

• Extraction from Liquid Matrices (Milk, Blood, Honey)

- **Protein Precipitation:** For milk or blood, add **20 mL of acetonitrile** to 2 mL of sample. Vortex for 1 minute and centrifuge [4] [5].
- **Dilution (for honey):** Dilute honey with Milli-Q water (1:1 ratio) and filter [6].

Sample Clean-up

- **Solid-Phase Extraction (SPE)**
 - **Cartridge Conditioning:** Condition the **Florisil or C18 SPE cartridge** with 5 mL methanol followed by 5 mL water [1] [7].
 - **Sample Loading:** Load the extracted sample onto the conditioned cartridge.
 - **Washing:** Wash with 5 mL of water or 5% methanol in water.
 - **Elution:** Elute the analytes with **5 mL of methanol** or a methanol:acetonitrile (40:60, v/v) mixture. For mixed-mode SPE (MAX-HLB-MCX), elute with 4 mL of 2% formic acid in methanol (MAX), acetonitrile/methanol (60%/40%, v/v; HLB), and 5% ammonia in methanol (MCX) [2].
 - **Reconstitution:** Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of initial mobile phase for LC-MS/MS analysis [1].

Instrumental Analysis

- **Liquid Chromatography Conditions**
 - **Column:** **C18 column** (e.g., SunFire C18, 100 mm × 2.1 mm, 3.5 μm) [1].
 - **Mobile Phase:** **A:** 0.1% formic acid in water or 2 mM ammonium acetate; **B:** 0.1% formic acid in acetonitrile or methanol [1] [4].
 - **Gradient Program:** | Time (min) | Flow (mL/min) | %A | %B | | :--- | :--- | :--- | :--- | | 0.0 | 0.3 | 90 | 10 | | 2.0 | 0.3 | 10 | 90 | | 4.0 | 0.3 | 10 | 90 | | 4.1 | 0.3 | 90 | 10 | | 6.0 | 0.3 | 90 | 10 |
 - **Column Temperature:** 40°C [1].
 - **Injection Volume:** 5-10 μL [1].
- **Mass Spectrometry Conditions**
 - **Ion Source:** **Electrospray Ionization (ESI)**, positive mode [1] [5].
 - **Source Temperature:** 500-600°C [1].
 - **Ion Spray Voltage:** 5500 V [1].
 - **MRM Transitions** for Lincomycin: | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose | | :--- | :--- | :--- | :--- | | 407.2 | 126.0 | 35-40 | Quantifier | | 407.2 | 359.2 | 20-25 | Qualifier |
 - **MRM Transitions** for Internal Standard (Lincomycin-D3): 410.2 → 126.0 and 410.2 → 362.2 [1] [4].

Method Validation Data

Here is a compilation of key validation parameters from the researched methods:

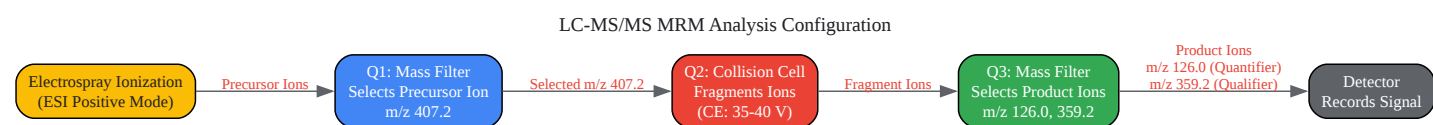
Matrix	LOD ($\mu\text{g}\cdot\text{kg}^{-1}$)	LOQ ($\mu\text{g}\cdot\text{kg}^{-1}$)	Recovery (%)	Linear Range ($\mu\text{g}\cdot\text{kg}^{-1}$)	Precision (RSD%)
Feathers [1]	19	62	98-101	Up to 1000	<10%
Muscle [1]	22	73	98-101	Up to 1000	<10%
Liver [1]	10	34	98-101	Up to 1000	<10%
Milk (Cu-MOF) [8]	0.013*	0.044*	92.3-97.2	10-200	<10%
Honey [6]	5	N/R	~90-110	10-1000	<10%
Various Tissues (HPLC) [3]	25-40	40-60	71.1-98.3	40-500	<10%
Blood [4]	0.5*	2*	76.6-85.2	2-500	<10%

*Values in ng/mL

Workflow Diagrams

The following diagram illustrates the complete workflow for lincomycin residue analysis:

The diagram below shows the configuration of a triple quadrupole mass spectrometer for MRM analysis:



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Key Applications

- **Food Safety Monitoring:** Ensure lincomycin residues in animal-derived products (muscle, liver, milk, eggs) comply with MRLs set by regulatory bodies like European Union ($100 \mu\text{g}\cdot\text{kg}^{-1}$ for muscle, $500 \mu\text{g}\cdot\text{kg}^{-1}$ for liver) and Codex Alimentarius [1] [7].
- **Environmental Surveillance:** Track lincomycin persistence in feathers, manure, and water systems, preventing re-entry into the food chain via contaminated feather meal or fertilizer [1] [2].
- **Forensic and Clinical Toxicology:** Detect and quantify lincomycin in human blood in cases of suspected allergic reactions or fatal poisoning events [4].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any of these methods, please don't hesitate to ask.

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